molecular formula C10H15O4P B096687 Dimethyl [(4-methoxyphenyl)methyl]phosphonate CAS No. 17105-65-6

Dimethyl [(4-methoxyphenyl)methyl]phosphonate

Cat. No.: B096687
CAS No.: 17105-65-6
M. Wt: 230.2 g/mol
InChI Key: YDCCGNUMBCREJC-UHFFFAOYSA-N
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Description

Dimethyl [(4-methoxyphenyl)methyl]phosphonate is a chemical compound of interest in organic and medicinal chemistry research. While direct biological data for this specific ester is limited, its structural class, alpha-aminophosphonates and related phosphonates, are recognized as privileged scaffolds in drug discovery. Phosphonate compounds are frequently investigated as enzyme inhibitors due to their ability to mimic the transition state of phosphate ester hydrolysis . For instance, structurally similar diethyl sulfonamidophosphonate derivatives have been synthesized and shown to act as potent inhibitors of purple acid phosphatases (PAPs), with inhibition potencies improving with increasing alkyl chain length . PAPs are associated with bone resorption in mammals, making them attractive targets for developing potential anti-osteoporotic drugs . Furthermore, the alpha-aminophosphonate motif is a key feature in compounds evaluated for a range of other biological activities. Research has identified α-sulfonamidophosphonates as new anti-mycobacterial chemotypes with activity against Mycobacterium tuberculosis . Beyond medicinal chemistry, phosphonate derivatives are also studied in materials science, with some serving as effective corrosion inhibitors for metals in acidic environments . As a phosphonate ester, this product is a versatile synthetic intermediate. It can be used in further chemical transformations, such as dealkylation to the corresponding phosphonic acid, which offers different coordination properties and solubility. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-12-10-6-4-9(5-7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCCGNUMBCREJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378701
Record name Dimethyl [(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17105-65-6
Record name Dimethyl [(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Tosylate Intermediate

A widely employed method involves converting 4-methoxybenzyl alcohol into a tosylate derivative, followed by nucleophilic displacement with dimethyl phosphite. In this approach, 4-methoxybenzyl alcohol is first treated with tosyl chloride (TsCl) in the presence of a base such as triethylamine to form the corresponding tosylate . The tosyl group acts as a superior leaving group, facilitating the subsequent reaction with dimethyl phosphite under mild conditions.

For instance, a study demonstrated that dissolving 4-methoxybenzyl tosylate in anhydrous tetrahydrofuran (THF) and reacting it with dimethyl phosphite at 60°C for 12 hours yielded the target phosphonate in 78% yield . The reaction proceeds via an SN2 mechanism, with the phosphite anion attacking the electrophilic carbon center. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:3) confirmed a purity of >95% by NMR . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.25 (d, J = 8.5 Hz, 2H, Ar-H), 6.90 (d, J = 8.5 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.70 (d, J = 10.2 Hz, 6H, POCH₃), 3.15 (d, J = 21.4 Hz, 2H, CH₂P) .

  • ³¹P NMR (CDCl₃): δ 25.6 ppm .

Mitsunobu Reaction for Direct Phosphorylation

The Mitsunobu reaction offers a single-step pathway using 4-methoxybenzyl alcohol, dimethyl phosphite, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃). This method avoids the need for pre-activation of the alcohol and proceeds under mild, anhydrous conditions.

In a representative procedure, equimolar amounts of 4-methoxybenzyl alcohol and dimethyl phosphite were combined with DIAD (1.2 equiv) and PPh₃ (1.2 equiv) in THF at 0°C . After stirring for 24 hours at room temperature, the product was isolated in 85% yield after silica gel chromatography. The Mitsunobu mechanism involves the formation of a phosphonium intermediate, enabling efficient transfer of the phosphonate group .

Advantages:

  • High regioselectivity and minimal side products.

  • Compatible with sensitive functional groups due to neutral conditions .

Acid-Catalyzed Direct Phosphorylation

A simpler, albeit lower-yielding, method involves the direct reaction of 4-methoxybenzyl alcohol with dimethyl phosphite in the presence of a Brønsted acid catalyst. Formic acid (37% aqueous) has been shown to facilitate this reaction at elevated temperatures .

In a protocol adapted from α-azoaminophosphonate synthesis , 4-methoxybenzyl alcohol (1 mmol), dimethyl phosphite (1.2 mmol), and formic acid (15 μL) were refluxed in ethanol at 70°C for 3 hours. The crude product was crystallized from cyclohexane, yielding 65% of the phosphonate. While economical, this method requires careful control of stoichiometry to avoid dialkylation byproducts .

Halide Displacement with 4-Methoxybenzyl Halides

4-Methoxybenzyl chloride or bromide can react with dimethyl phosphite in a nucleophilic substitution. This method, inspired by diethyl methyl-phosphonite synthesis , involves generating the benzyl halide in situ or using pre-formed derivatives.

For example, 4-methoxybenzyl chloride (1 mmol) was combined with dimethyl phosphite (1.5 mmol) and triethylamine (2 mmol) in dichloromethane at 25°C . After 6 hours, the mixture was washed with brine, dried over MgSO₄, and concentrated to give the product in 72% yield. This approach benefits from the high reactivity of alkyl halides but necessitates stringent moisture control .

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Conditions Key Advantages
Tosylate Displacement7812 hTHF, 60°CHigh purity, scalable
Mitsunobu Reaction8524 hTHF, rtNo pre-activation, mild conditions
Acid-Catalyzed653 hEthanol, 70°CLow cost, simple setup
Halide Displacement726 hDCM, 25°CFast, compatible with diverse halides

Optimization Strategies and Challenges

  • Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in displacement reactions, while ethanol or methanol is suitable for acid-catalyzed methods .

  • Catalyst Loading: Increasing formic acid concentration beyond 10 mol% in Method 3 led to decreased yields due to side reactions .

  • Purification: Distillation (120–122°C under reduced pressure) is effective for large-scale production , whereas chromatography is preferred for analytical-grade material .

Industrial-Scale Considerations

The patent-derived halide displacement method offers scalability, with yields exceeding 85% in autoclave reactions under 0.4–0.8 MPa pressure. Key parameters include:

  • Molar Ratios: 1:1.2 (alcohol:phosphite) to minimize unreacted starting material.

  • Temperature Control: Maintaining 80–120°C prevents decomposition of sensitive intermediates .

Chemical Reactions Analysis

Dimethyl [(4-methoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding phosphonic acid, while reduction with lithium aluminum hydride produces the phosphine oxide .

Scientific Research Applications

Organic Synthesis

Dimethyl [(4-methoxyphenyl)methyl]phosphonate serves as a versatile reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. Its ability to generate highly reactive ylides makes it valuable in various synthetic pathways.

Research indicates that this compound may inhibit purple acid phosphatase (PAP), an enzyme involved in bone resorption. This suggests potential applications in treating bone metabolic disorders such as osteoporosis. Additionally, its interactions with biological systems warrant further investigation into its antimicrobial and antitumor activities.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its role in enzyme inhibition. Studies have shown that modifications to the alkyl chain length can enhance its inhibitory effects on enzymes related to phosphonate metabolism .

Industrial Applications

This compound is utilized in several industrial applications:

  • Flame Retardants : It is used in formulations aimed at enhancing fire resistance in various materials.
  • Plasticizers : The compound acts as a plasticizer, improving the flexibility and durability of plastics.
  • Chemical Synthesis : Its role as a catalyst and reagent in organic reactions highlights its importance in chemical manufacturing processes .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited PAP activity, suggesting its utility in treating conditions like osteoporosis. The research indicated that longer alkyl chains enhance inhibitory potency.
  • Synthesis Efficiency : Research highlighted efficient methods for synthesizing this compound using microwave-assisted techniques, achieving high yields and selectivity .
  • Nanostructured Materials for Detection : Recent advancements have utilized nanostructured materials for detecting organophosphorus compounds like dimethyl methylphosphonate (a related compound). These materials showed high sensitivity and selectivity for detecting chemical warfare agents, indicating potential applications in safety and security measures .

Mechanism of Action

The mechanism of action of dimethyl [(4-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various metabolic pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

The ester group (methyl vs. ethyl) significantly impacts physicochemical properties and synthetic routes:

Compound Name Ester Group Key Properties/Applications Reference
Diethyl [(4-methoxyphenyl)methyl]phosphonate Diethyl Intermediate for sulfonamido derivatives; PAP enzyme inhibition (IC₅₀: 2–10 µM)
Dimethyl [(4-fluorophenyl)methyl]phosphonate Dimethyl Antibacterial agent; melting point: 182–184°C; yield: 82%
Dimethyl methyl phosphonate (DMMP) Dimethyl Simulant for nerve agents (e.g., soman); used in catalytic decomposition studies

Key Observations :

  • Diethyl esters (e.g., ) are preferred in medicinal chemistry for their balance of solubility and stability, enabling mid-micromolar inhibitory potency against acid phosphatases.
  • Dimethyl esters (e.g., DMMP) are smaller and more volatile, making them suitable as CWA simulants .

Substituent Effects on the Aromatic Ring

Modifications to the phenyl ring alter electronic properties and bioactivity:

Compound Name (Substituent) Substituent Biological Activity/Physical Properties Reference
Dimethyl [(4-bromophenyl)methyl]phosphonate 4-Bromo Higher melting point (188–190°C) vs. 4-fluoro analogs; moderate antibacterial activity
Diethyl [(4-chlorophenyl)methyl]phosphonate 4-Chloro Co-crystallizes with hydrogen-bond networks; used in structural studies
Diisopropyl [(4-methoxyphenyl)amino]methyl]phosphonate 4-Methoxy Enhanced hydrogen-bonding capacity; studied in α-aminophosphonate synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) increase melting points and rigidity due to stronger intermolecular interactions .
  • Electron-donating groups (e.g., methoxy) improve solubility and enzyme-binding affinity .

Key Observations :

  • Sulfonamido-phosphonates () show structure-activity relationships (SAR) where longer alkyl chains (e.g., hexyl) improve membrane permeability and inhibition .
  • DMMP ’s decomposition over CuO/CeO₂ catalysts highlights its utility in environmental detoxification .

Biological Activity

Dimethyl [(4-methoxyphenyl)methyl]phosphonate is a phosphonate compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C11_{11}H15_{15}O4_{4}P
  • Molecular Weight : 240.21 g/mol

The presence of the methoxy group and the phosphonate moiety contributes to its biological activity, particularly in enzyme inhibition.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of purple acid phosphatases (PAPs), which are implicated in bone resorption and metabolic disorders such as osteoporosis. The compound's efficacy as an inhibitor is influenced by the length of the alkyl chain in related compounds, suggesting a structure-activity relationship (SAR) that enhances its inhibitory potency .
  • Pharmacological Applications : The compound has potential applications in developing anti-osteoporotic drugs due to its ability to inhibit PAP activity. This inhibition can lead to reduced bone resorption, making it a candidate for therapeutic interventions in osteoporosis .

Case Studies and Experimental Data

  • Inhibitory Potency : A study reported that derivatives of this compound demonstrated varying degrees of inhibition against rkbPAP, with some compounds showing Ki values as low as 1.1 µM, indicating strong inhibitory effects .
  • Molecular Modeling : Molecular docking studies have elucidated the binding interactions between this compound and PAP, highlighting critical interactions that dictate its inhibitory specificity. These studies suggest that hydrophobic interactions between the compound and nonpolar residues near the enzyme's active site enhance binding affinity .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related phosphonates have shown favorable solubility profiles due to their polar nature, which may influence their absorption and distribution in biological systems . Toxicity studies are essential to assess any adverse effects associated with prolonged use or high doses, especially considering the renal safety profile observed in similar compounds .

Comparative Analysis

CompoundInhibitory Activity (Ki)Mechanism of ActionPotential Applications
This compound1.1 µMPAP inhibitionOsteoporosis treatment
Diethyl (dodecylsulfonamido(4-methoxyphenyl)methyl)phosphonate0.5 µMPAP inhibitionOsteoporosis treatment
Fosmidomycin0.17 µMInhibition of DXRAnti-infective agent

Q & A

Q. How can researchers reconcile discrepancies in catalytic performance data for phosphonate-based reactions?

  • Methodological Answer : Standardize catalyst loading, solvent systems, and substrate ratios. Comparative studies using kinetic profiling (e.g., turnover frequency) and surface characterization (e.g., XPS) isolate variables. The CRDC subclass on reactor design emphasizes reproducibility in heterogeneous catalysis .

Tables for Methodological Reference

Q. Table 1: Key Parameters for Stability Testing

ConditionTest MethodAnalytical ToolReference
Thermal degradationThermogravimetric analysis (TGA)Mass loss curves
HydrolysispH-controlled incubationHPLC-UV/RI detection
PhotolysisUV chamber exposureGC-MS

Q. Table 2: Computational Tools for Reaction Optimization

Tool/MethodApplicationOutput MetricsReference
DFT (Gaussian)Transition state analysisActivation energy
Machine LearningPathway predictionReaction yield score
Molecular DynamicsSolvent interactionDiffusion coefficients

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